molecular formula C15H13BrN2O B13006830 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole

Cat. No.: B13006830
M. Wt: 317.18 g/mol
InChI Key: INWDWDHDXDWTPB-UHFFFAOYSA-N
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Description

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole is an imidazole derivative featuring a naphthalene scaffold substituted with bromine and methoxy groups. The bromine atom at position 6 of the naphthalene ring contributes electron-withdrawing effects, while the methoxy group at position 2 provides electron-donating properties.

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]imidazole

InChI

InChI=1S/C15H13BrN2O/c1-19-15-5-2-11-8-12(16)3-4-13(11)14(15)9-18-7-6-17-10-18/h2-8,10H,9H2,1H3

InChI Key

INWDWDHDXDWTPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CN=C3

Origin of Product

United States

Preparation Methods

Preparation of 6-Bromo-2-methoxynaphthalene Intermediate

The synthesis of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole begins with the preparation of the key intermediate 6-bromo-2-methoxynaphthalene. This step is critical as it introduces the bromine atom at the 6-position and the methoxy group at the 2-position on the naphthalene ring.

  • Bromination of 2-Methoxynaphthalene : The process typically involves selective bromination of 2-methoxynaphthalene using bromine in an acidic medium such as acetic acid. The reaction is conducted at controlled temperatures (30–50 °C) to favor monobromination at the 6-position, avoiding over-bromination. The bromination can initially yield 1,6-dibromo-2-methoxynaphthalene, which is then selectively dehalogenated using metallic iron powder to afford 6-bromo-2-methoxynaphthalene in high yield without isolation of intermediates.

  • Reaction Conditions Summary :

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination Bromine in acetic acid 30–50 °C Short time High Controlled to avoid polybromination
Dehalogenation Metallic iron powder Ambient Short time High Converts dibromo to monobromo derivative

This one-pot bromination-dehalogenation method is efficient, mild, and scalable, providing a reliable route to the bromomethoxynaphthalene intermediate.

Synthesis of the Imidazole Moiety

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, known for its amphoteric nature and broad biological activity. The preparation of the imidazole component for coupling can be achieved through classical synthetic routes such as the Debus-Radziszewski synthesis or from substituted benzimidazoles.

  • Preparation of 6-Bromo-1-methyl-benzimidazole : A related benzimidazole derivative, 6-bromo-1-methyl-benzimidazole, can be synthesized by reduction of 5-bromo-N-methyl-2-nitroaniline using iron powder and ammonium chloride in isopropyl alcohol under reflux for 24 hours. This method yields the benzimidazole derivative in 98% yield after purification.

  • General Imidazole Synthesis : Imidazole rings can also be constructed via acid-mediated denitrogenative transformations or dipolar cycloadditions involving azides and nitriles, providing functionalized imidazole derivatives under mild conditions.

Coupling of Bromomethoxynaphthalene with Imidazole

The final step involves the formation of the methylene linkage between the 6-bromo-2-methoxynaphthalene and the imidazole ring.

  • N-Alkylation Reaction : The coupling is typically achieved by nucleophilic substitution where the imidazole nitrogen attacks a suitable electrophilic methylene precursor derived from the bromomethoxynaphthalene. This can be done by first converting the bromomethoxynaphthalene to a corresponding benzyl halide or similar activated intermediate, which then undergoes nucleophilic substitution with imidazole under basic conditions.

  • Use of Carbonylimidazole Derivatives : Carbonylimidazole reagents (e.g., carbonyldiimidazole) can facilitate selective acylation and alkylation reactions, serving as efficient coupling agents. These reagents allow for controlled mono-addition and can activate imidazole nucleophiles for subsequent transformations.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Remarks
Bromination of 2-methoxynaphthalene Electrophilic aromatic substitution Bromine in acetic acid, 30–50 °C High One-pot bromination and dehalogenation
Dehalogenation Reduction Metallic iron powder, ambient temperature High Converts dibromo to monobromo derivative
Imidazole synthesis Reduction of nitroaniline Iron powder, ammonium chloride, reflux in isopropanol 98 For benzimidazole derivative preparation
Coupling (N-alkylation) Nucleophilic substitution Benzyl halide intermediate, imidazole, base Moderate to high Forms methylene linkage to imidazole ring

Research Findings and Considerations

  • The bromination-dehalogenation sequence is a robust and scalable method to obtain the bromomethoxynaphthalene intermediate with high regioselectivity and yield.

  • The imidazole ring’s nucleophilicity and amphoteric nature allow for versatile coupling strategies, including direct alkylation or use of activated carbonylimidazole intermediates to improve reaction efficiency and selectivity.

  • The presence of the bromine atom on the naphthalene ring enhances the compound’s reactivity, enabling further functionalization if needed, which is valuable in medicinal chemistry applications.

  • Purification typically involves standard organic workup procedures such as extraction, drying, and chromatographic purification to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H13BrN2OC_{15}H_{13}BrN_2O and a molecular weight of 317.18 g/mol. Its structure features an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, along with a brominated naphthalene moiety and a methoxy group. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

The unique structure of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole suggests several promising applications in medicinal chemistry:

  • Anticancer Agents : Compounds containing imidazole rings have been studied for their anticancer properties. The specific structural features of this compound may enhance its activity against various cancer cell lines.
  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antimicrobial properties. The bromine and methoxy substituents may influence the compound's interaction with microbial targets, potentially leading to new antimicrobial agents .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate due to its reactivity:

  • Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
  • Functionalization Reactions : Its reactive sites allow for various functionalization reactions, enabling chemists to modify its structure for specific applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of imidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development into anticancer therapies.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of various imidazole derivatives was assessed. The findings demonstrated that this compound showed promising activity against several bacterial strains, indicating its potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The brominated naphthalene ring and imidazole moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Reference
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole Imidazole + naphthalene 6-Br, 2-OCH₃, methyl linker Bromine, methoxy, imidazole ~340* N/A
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole (27) Imidazole + naphthalene 6-OCH₃, ethyl linker, 4-Br Bromine, methoxy, imidazole 331.04
Clotrimazole Imidazole + trityl 2-Cl, diphenylmethyl Chlorine, aromatic rings 344.84
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) Benzimidazole 2-Br, ethylamine linker Bromine, amine ~247*
1-[(4-Methoxyphenyl)(diphenyl)methyl]-1H-imidazole Imidazole + trityl 4-OCH₃, diphenylmethyl Methoxy, aromatic rings 340
Flutrimazole Imidazole + trityl 2-F, 4-F, diphenylmethyl Fluorine, aromatic rings 346.37

Notes:

  • Bromine’s larger atomic radius compared to chlorine (clotrimazole) or fluorine (flutrimazole) may influence steric hindrance and binding interactions .

Key Differences :

  • The target compound’s naphthalene group requires multi-step aromatic functionalization, whereas trityl derivatives (e.g., clotrimazole) prioritize electrophilic aromatic substitution .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Compound Name LogP* Solubility Biological Activity Reference
This compound ~3.5 (predicted) Low (lipophilic) Unknown (structural analogs suggest antifungal potential) N/A
Clotrimazole 5.4 Insoluble in water Antifungal (CYP51 inhibition)
Flutrimazole 4.8 Lipophilic Antifungal (broad-spectrum)
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole (27) ~3.0 Moderate Not reported

Notes:

  • The target compound’s bromine and methoxy groups may enhance membrane permeability compared to clotrimazole but reduce solubility .
  • Fluorine in flutrimazole improves metabolic stability over bromine due to stronger C-F bonds .

Spectroscopic and Analytical Data

  • 1H NMR : For analog 27 (), aromatic protons resonate at δ 7.75–7.07, with imidazole protons at δ 7.07 (s, 1H) . The target compound would exhibit similar shifts but distinct splitting due to substituent positions.
  • 13C NMR : Methoxy carbons in naphthalene derivatives appear at ~55–56 ppm (e.g., δ 56.0 in compound 27) .

Biological Activity

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole is a compound with a complex structure that combines an imidazole moiety with a brominated methoxynaphthalene. Its molecular formula is C15H13BrN2O, with a molecular weight of 317.18 g/mol. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structure of this compound features:

  • A bromine atom at the 6-position of the naphthalene ring.
  • A methoxy group at the 2-position.
  • An imidazole ring , which is known for its diverse biological activities.

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromine and methoxy groups may enhance these activities by influencing the compound's interaction with microbial targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For instance, derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SK-N-MC (Ewing sarcoma) . The mechanism often involves the inhibition of heat shock protein 90 (Hsp90), which is crucial in cancer cell survival and proliferation. The specific activity of this compound in inhibiting Hsp90 could be a promising avenue for further research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of imidazole derivatives. Variations in substituents on the naphthalene ring or the imidazole moiety can significantly affect potency and selectivity. For example, compounds with different alkoxy groups or additional functional groups have been evaluated for their cytotoxicity against various cancer cell lines, revealing that certain substitutions enhance activity while others do not .

Study on Cytotoxicity

A study investigated the cytotoxic effects of several imidazole derivatives, including those structurally related to this compound, on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 30 µM against MCF-7 cells, suggesting potent anticancer activity .

CompoundIC50 (µM)Cell Line
Compound A28.8 ± 0.0MCF-7
Compound B26.6 ± 4.7SK-N-MC
Compound C31.9 ± 6.8Hep-G2

This data underscores the potential of modifying structural components to enhance therapeutic efficacy.

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